molecular formula C10H20N2O B13183165 1-(2-Aminoethyl)-octahydroindolizin-1-ol

1-(2-Aminoethyl)-octahydroindolizin-1-ol

Cat. No.: B13183165
M. Wt: 184.28 g/mol
InChI Key: KHRXQGANVDXUSI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-octahydroindolizin-1-ol is a complex organic compound that belongs to the class of heterocyclic amines This compound features an indolizine ring system, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-octahydroindolizin-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of an amino alcohol precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-octahydroindolizin-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indolizine ring.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the formation of a secondary amine.

Scientific Research Applications

1-(2-Aminoethyl)-octahydroindolizin-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-octahydroindolizin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with target molecules, while the indolizine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triethylenetetramine: A polyamine with similar structural features but different functional groups.

    N-(2-Aminoethyl)-1-aziridineethanamine: Another compound with an aminoethyl group but a different ring structure.

Uniqueness

1-(2-Aminoethyl)-octahydroindolizin-1-ol is unique due to its indolizine ring system, which provides distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2-aminoethyl)-3,5,6,7,8,8a-hexahydro-2H-indolizin-1-ol

InChI

InChI=1S/C10H20N2O/c11-6-4-10(13)5-8-12-7-2-1-3-9(10)12/h9,13H,1-8,11H2

InChI Key

KHRXQGANVDXUSI-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCC(C2C1)(CCN)O

Origin of Product

United States

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